3-(6-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one
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Overview
Description
3-(6-Methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of imidazo[1,2-a]pyridine and chromenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one typically involves the condensation of 6-methylimidazo[1,2-a]pyridine with a suitable chromenone derivative. One common method includes the use of a base-catalyzed reaction where the imidazo[1,2-a]pyridine derivative is reacted with a chromenone derivative under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the imidazo[1,2-a]pyridine and chromenone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs .
Scientific Research Applications
3-(6-Methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or photophysical properties
Mechanism of Action
The mechanism of action of 3-(6-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit enzyme activity by binding to the active site or interfere with receptor signaling by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
- 3-Methylimidazo[1,2-a]pyridine
- 2-Phenyl-3-methylimidazo[1,2-a]pyridine
- 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride
Uniqueness
3-(6-Methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one is unique due to its combined imidazo[1,2-a]pyridine and chromenone structure, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its individual components .
Properties
IUPAC Name |
3-(6-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-11-6-7-16-18-14(10-19(16)9-11)13-8-12-4-2-3-5-15(12)21-17(13)20/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXSTYOOXKYCIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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